molecular formula C15H13FN2O4 B1664260 1-[4-[5-(4-fluorophenoxy)furan-2-yl]but-3-yn-2-yl]-1-hydroxyurea CAS No. 141579-67-1

1-[4-[5-(4-fluorophenoxy)furan-2-yl]but-3-yn-2-yl]-1-hydroxyurea

Cat. No.: B1664260
CAS No.: 141579-67-1
M. Wt: 304.27 g/mol
InChI Key: OLZHFFKRBCZHHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-78773 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The synthetic route typically includes:

Industrial Production Methods

Industrial production of A-78773 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key steps include:

Chemical Reactions Analysis

Types of Reactions

A-78773 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with enhanced activity, while substitution reactions may produce analogs with improved selectivity .

Scientific Research Applications

A-78773 has a wide range of scientific research applications, including:

Mechanism of Action

A-78773 exerts its effects by selectively inhibiting the enzyme 5-lipoxygenase. This inhibition prevents the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By blocking leukotriene production, A-78773 reduces inflammation, edema, and bronchospasm. The compound’s molecular targets include the active site of 5-lipoxygenase, where it binds and inhibits the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A-78773 is unique due to its high selectivity and potency as a 5-lipoxygenase inhibitor. It has demonstrated superior activity in various biological systems compared to other inhibitors. Additionally, its reversible inhibition mechanism allows for better control over its effects, making it a valuable tool in both research and therapeutic applications .

Properties

CAS No.

141579-67-1

Molecular Formula

C15H13FN2O4

Molecular Weight

304.27 g/mol

IUPAC Name

1-[4-[5-(4-fluorophenoxy)furan-2-yl]but-3-yn-2-yl]-1-hydroxyurea

InChI

InChI=1S/C15H13FN2O4/c1-10(18(20)15(17)19)2-5-12-8-9-14(21-12)22-13-6-3-11(16)4-7-13/h3-4,6-10,20H,1H3,(H2,17,19)

InChI Key

OLZHFFKRBCZHHT-UHFFFAOYSA-N

SMILES

CC(C#CC1=CC=C(O1)OC2=CC=C(C=C2)F)N(C(=O)N)O

Canonical SMILES

CC(C#CC1=CC=C(O1)OC2=CC=C(C=C2)F)N(C(=O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A 78773
A 79175
A-78773
A-79175
Abbott 79175
Abbott-79175
N-(3-(5-(4-fluorophenoxy)-2-furanyl)-1-methyl-2-propynyl)-N-hydroxyurea
N-hydroxy-N-(4-(5-(4-fluorophenoxy)-2-furyl)-3-butyn-2-yl)urea

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-[5-(4-fluorophenoxy)furan-2-yl]but-3-yn-2-yl]-1-hydroxyurea
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1-[4-[5-(4-fluorophenoxy)furan-2-yl]but-3-yn-2-yl]-1-hydroxyurea
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1-[4-[5-(4-fluorophenoxy)furan-2-yl]but-3-yn-2-yl]-1-hydroxyurea
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1-[4-[5-(4-fluorophenoxy)furan-2-yl]but-3-yn-2-yl]-1-hydroxyurea
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1-[4-[5-(4-fluorophenoxy)furan-2-yl]but-3-yn-2-yl]-1-hydroxyurea
Reactant of Route 6
1-[4-[5-(4-fluorophenoxy)furan-2-yl]but-3-yn-2-yl]-1-hydroxyurea

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